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Compound of Interest

5-Aminopyrimidine-2-
Compound Name:

carbohydrazide
CAS No.: 87362-16-1
Cat. No.: B1622699

Get Quote

Executive Summary

5-Aminopyrimidine-2-carbohydrazide (CAS: 87362-28-5) is a critical heterocyclic building
block in medicinal chemistry. Characterized by a pyrimidine core substituted with an electron-
donating amino group at the C5 position and a reactive carbohydrazide moiety at the C2
position, this molecule serves as a versatile scaffold. It is primarily utilized in the synthesis of
bioactive hydrazones and fused heterocycles (such as 1,3,4-oxadiazoles and 1,2,4-triazoles)
which exhibit potent antimicrobial, anticancer, and kinase-inhibitory activities. This guide
provides an in-depth analysis of its physicochemical properties, validated synthetic protocols,
and reactivity profiles.

Chemical Identity and Structural Analysis[1][2][3][4]
[5]
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The molecule comprises a planar pyrimidine ring. The C5-amino group acts as a weak electron
donor to the ring, while the C2-carbohydrazide group provides a bidentate nucleophilic site (N,
O) capable of hydrogen bonding and metal chelation.

lentificati 21[21[41[61[7]

Parameter Detail

Chemical Name 5-Aminopyrimidine-2-carbohydrazide
CAS Number 87362-28-5

Molecular Formula CsH7Ns0O

Molecular Weight 153.14 g/mol

SMILES Nclcnc(C(=O)NN)ncl

InChl Key ACCNBY309

Structural Properties

» Electronic Character: The pyrimidine ring is electron-deficient, but the 5-amino substituent
mitigates this deficiency via resonance (+M effect), making the ring carbons at positions 4
and 6 slightly more electron-rich than unsubstituted pyrimidine.

» H-Bonding Potential: The hydrazide motif (-CONHNH:2) serves as both a hydrogen bond
donor (NH, NH2) and acceptor (C=0, N). This makes the scaffold highly relevant for
designing ligands that target protein active sites (e.g., kinase hinge regions).

o Tautomerism: While primarily existing in the keto-form, the hydrazide group can undergo
amide-iminol tautomerism, particularly upon metal coordination.

Physicochemical Profile

Understanding the physical state and solubility is crucial for optimizing reaction conditions.
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Property

Value | Description

Note

Physical State

Solid (Crystalline powder)

Typically off-white to pale

yellow.

Melting Point

> 220 °C (Decomposes)

High MP due to extensive
intermolecular H-bonding

network.

Solubility (High)

DMSO, DMF, DMAc

Polar aprotic solvents break H-

bond networks effectively.

Solubility (Mod)

Methanol, Ethanol (Hot)

Often requires reflux for

complete dissolution.

Solubility (Low)

Water, Chloroform, Hexane

Poor solubility in non-polar

solvents.

pKa (Predicted)

~3.5 (Pyrimidine N), ~13
(Hydrazide NH)

The 5-amino group is weakly
basic; the hydrazide NH is

weakly acidic.

Synthetic Pathways[2][4][5][7]

The synthesis of 5-Aminopyrimidine-2-carbohydrazide typically proceeds via nucleophilic

acyl substitution of a corresponding ester with hydrazine hydrate. This method is preferred for

its high yield and operational simplicity.
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Figure 1: Standard synthetic workflow for 5-Aminopyrimidine-2-carbohydrazide via
hydrazinolysis.

Validated Synthetic Protocol

Objective: Synthesis of 5-Aminopyrimidine-2-carbohydrazide from Ethyl 5-aminopyrimidine-
2-carboxylate.

Reagents:

» Ethyl 5-aminopyrimidine-2-carboxylate (1.0 equiv)

e Hydrazine hydrate (80% or 99%, 5.0 - 10.0 equiv)

o Ethanol (Absolute, solvent volume: 10 mL per gram of substrate)
Procedure:

o Dissolution: Charge a round-bottom flask with Ethyl 5-aminopyrimidine-2-carboxylate and
ethanol. Stir until a fine suspension or solution is achieved.

» Addition: Add hydrazine hydrate dropwise to the stirring mixture at room temperature. Note:
Excess hydrazine is used to prevent the formation of dimerized species.

e Reaction: Heat the mixture to reflux (approx. 78 °C) for 4—6 hours. Monitor reaction progress
via TLC (System: 10% Methanol in Dichloromethane). The starting ester spot (high R_f)
should disappear, replaced by the hydrazide spot (lower R_f, streak).

o Work-up: Allow the reaction mixture to cool to room temperature, then chill in an ice bath for
30 minutes. The product will precipitate as a solid.

« |solation: Filter the precipitate under vacuum. Wash the filter cake with cold ethanol (2x) and
diethyl ether (1x) to remove excess hydrazine and water.

e Drying: Dry the solid in a vacuum oven at 50 °C for 4 hours.

Self-Validation Criteria:
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» IR Spectroscopy: Disappearance of the ester carbonyl stretch (~1720 cm~1) and appearance
of the hydrazide carbonyl stretch (~1650-1690 cm~1).

e Solubility Check: Product should be significantly less soluble in ethanol than the starting

ester.

Reactivity and Derivatization[7]

The utility of 5-Aminopyrimidine-2-carbohydrazide lies in its ability to undergo cyclization and
condensation reactions, forming diverse pharmacophores.
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Figure 2: Divergent synthesis pathways from the carbohydrazide core.
Key Transformations
o Schiff Base Formation (Hydrazones):

o Mechanism:[1][2][3] Nucleophilic attack of the terminal amino group of the hydrazide on an
aldehyde carbonyl, followed by dehydration.

o Application: These derivatives are often screened for antitubercular and antifungal activity.
The azomethine proton (-CH=N-) is a diagnostic NMR signal at
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8.0-9.0 ppm.

e 1,3,4-Oxadiazole Synthesis:

o Mechanism:[1][2][3] Reaction with carboxylic acids in the presence of phosphoryl chloride

(

) or oxidative cyclization of hydrazones using lodine/Hypervalent iodine.

o Significance: Oxadiazoles are bioisosteres of amides and esters, offering improved
metabolic stability.

Medicinal Chemistry Applications
Kinase Inhibition

The 5-aminopyrimidine motif is a "privileged structure" in kinase inhibitors (e.g., mimicking the
adenine ring of ATP). When coupled with a carbohydrazide or its derivatives (oxadiazoles), the
molecule can engage in multiple hydrogen bonding interactions with the kinase hinge region.

e H-Bond Donor: The C5-amino group.

e H-Bond Acceptor: The pyrimidine nitrogens (N1/N3).

Antimicrobial Agents

Hydrazide-hydrazone derivatives of pyrimidines have demonstrated efficacy against multi-drug
resistant strains of S. aureus and M. tuberculosis. The mechanism often involves the chelation
of essential metal ions (Fe, Cu) required for bacterial metalloenzymes, facilitated by the
tridentate nature of the hydrazone ligand.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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